REACTION_CXSMILES
|
[BH3:1].CSC.C1CCCCC=1.[F:11][CH2:12][CH:13]=[CH2:14].C[N+]([O-])(C)C.[CH3:20][C:21]([OH:27])([C:23]([CH3:26])([OH:25])[CH3:24])[CH3:22]>C(COC)OC>[CH3:24][C:23]1([CH3:26])[C:21]([CH3:22])([CH3:20])[O:27][B:1]([CH2:14][CH2:13][CH2:12][F:11])[O:25]1 |f:0.1|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
5.3 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
FCC=C
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C[N+](C)(C)[O-]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C(C)(O)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to -10° C
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
ADDITION
|
Details
|
added to the foregoing solution which
|
Type
|
STIRRING
|
Details
|
was then stirred at room temperature under a dry ice condenser
|
Type
|
CUSTOM
|
Details
|
After 1 hour the condenser was removed
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 16hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
DISTILLATION
|
Details
|
The distillate boiling at 35°-65° C./1 mm Hg was collected
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
9)for the elution
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)CCCF)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |